2-(Nonan-5-yl)-3-phenoxypyrazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5008-87-7 |
|---|---|
Molecular Formula |
C19H26N2O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-nonan-5-yl-3-phenoxypyrazine |
InChI |
InChI=1S/C19H26N2O/c1-3-5-10-16(11-6-4-2)18-19(21-15-14-20-18)22-17-12-8-7-9-13-17/h7-9,12-16H,3-6,10-11H2,1-2H3 |
InChI Key |
REXJSXHTXGTZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)C1=NC=CN=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Nonan 5 Yl 3 Phenoxypyrazine
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For 2-(Nonan-5-yl)-3-phenoxypyrazine (1 ), two primary disconnections are proposed, targeting the C-N and C-C bonds that form the pyrazine (B50134) ring and the C-O and C-C bonds attaching the substituents.
Scheme 1: Proposed Retrosynthetic Pathways for this compound (1)
Disconnection 1 (C-O Bond): The phenoxy group is the most straightforward to disconnect via a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed etherification. This leads back to a halogenated precursor, 2-chloro-3-(nonan-5-yl)pyrazine (3 ), and phenol (B47542).
Disconnection 2 (C-C Bond): The nonan-5-yl group can be disconnected via a metal-catalyzed cross-coupling reaction, such as a Kumada or Negishi coupling. This reveals a dihalopyrazine, likely 2,3-dichloropyrazine (B116531) (4 ), and an appropriate organometallic reagent like nonan-5-ylmagnesium bromide.
Disconnection 3 (Pyrazine Core): The substituted dichloropyrazine itself can be traced back to simpler precursors. The fundamental pyrazine ring is most commonly formed via the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. tandfonline.comtandfonline.com
This analysis suggests a forward synthesis commencing with the formation of a pyrazine ring, followed by sequential, site-selective functionalization through halogenation and cross-coupling reactions.
Exploration of Pyrazine Functionalization Pathways
The construction of the target molecule hinges on the effective functionalization of the pyrazine heterocycle. nih.gov A common and powerful strategy involves the use of halopyrazines as versatile intermediates.
A plausible pathway would be:
Synthesis of 2,3-Dichloropyrazine: This key starting material can be synthesized through various established methods, often involving the condensation of glyoxal (B1671930) with an appropriate diamine followed by chlorination steps.
Selective Mono-alkylation: The first key challenge is the selective reaction of one chlorine atom. A metal-catalyzed cross-coupling reaction between 2,3-dichloropyrazine and a nonan-5-yl organometallic reagent (e.g., nonan-5-ylmagnesium bromide or nonan-5-ylzinc chloride) would be employed. Precise control of stoichiometry (a slight excess of the pyrazine) and reaction conditions is crucial to favor monosubstitution.
Phenoxy Group Introduction: The remaining chlorine atom on the 2-chloro-3-(nonan-5-yl)pyrazine intermediate would then be substituted with phenol. This can be achieved through a nucleophilic aromatic substitution, often promoted by a strong base, or more efficiently through a copper- or palladium-catalyzed Ullmann-type condensation. vulcanchem.com
Optimization of Reaction Conditions for Target Compound Synthesis
Optimizing reaction conditions is critical for maximizing yield and purity in a multi-step synthesis. Based on literature for analogous transformations, the following conditions can be proposed for the key steps.
Table 1: Proposed Optimized Conditions for Key Synthetic Steps
| Step | Reaction | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Potential Yield (%) |
| A | C-C Coupling (Kumada) | Pd(dppf)Cl₂ | - | THF | 25-66 | 60-80 |
| B | C-O Coupling (Ullmann) | CuI / L-proline | K₂CO₃ | DMSO | 100-120 | 70-85 |
| C | C-O Coupling (Buchwald-Hartwig) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 80-110 | 75-90 |
Step A (C-C Coupling): The palladium-catalyzed Kumada coupling of nonan-5-ylmagnesium bromide with 2,3-dichloropyrazine would likely provide good yields at room temperature to mild heating in an ethereal solvent like THF.
Step B & C (C-O Coupling): For the introduction of the phenoxy group, two robust methods are considered. The classical copper-catalyzed Ullmann condensation is cost-effective, though it may require higher temperatures. A more modern alternative is the palladium-catalyzed Buchwald-Hartwig amination, which often proceeds under milder conditions with higher functional group tolerance. nih.gov The choice between them would depend on substrate reactivity and cost considerations.
Development of Novel Catalytic Systems for this compound Formation
Modern organic synthesis heavily relies on the development of advanced catalytic systems to achieve high efficiency and selectivity.
For C-C Coupling: While standard palladium catalysts are effective, systems based on more earth-abundant and less toxic metals like iron or manganese are gaining traction. Iron-catalyzed cross-coupling of organoboron species with heterocycles has been shown to be effective and could be adapted for this synthesis. nih.gov Manganese pincer complexes have also been utilized for the dehydrogenative coupling to form pyrazine derivatives, representing an alternative pathway. acs.org
For C-O Coupling: Recent advances in catalysis for C-O bond formation include the development of nickel-based systems. A notable method uses nitrous oxide (N₂O) as the oxygen atom source to convert aryl halides to phenols, catalyzed by a nickel complex with a tridentate bipyridine-based ligand. nih.gov While this is for phenol synthesis, the underlying principle of activating a metal-aryl bond for C-O formation could inspire new routes for phenoxyether synthesis.
Green Chemistry Principles in Synthetic Route Design
Incorporating green chemistry principles is essential for developing sustainable synthetic processes. rasayanjournal.co.in
Atom Economy: The proposed pathway relies on cross-coupling reactions, which can have moderate to good atom economy. Alternative routes, such as those involving C-H activation, could further improve this by avoiding the pre-installation of halogen atoms.
Safer Solvents: The design should prioritize the use of safer solvents. For example, exploring alternatives to traditional solvents like DMF or DMSO for the C-O coupling step, or using solvent-free conditions where possible. Some pyrazine syntheses have been successfully performed under solvent-free conditions or in aqueous methanol. tandfonline.comresearchgate.netacs.org
Energy Efficiency: Microwave-assisted synthesis could significantly reduce reaction times and energy consumption for the coupling steps. For instance, a phenoxy substitution that takes hours under conventional heating might be completed in minutes with microwave irradiation.
Catalyst Choice and Reusability: Employing catalysts based on earth-abundant metals like iron or manganese is a key green principle. acs.org Furthermore, developing heterogeneous catalysts, such as those immobilized on a solid support like silica (B1680970) or chitosan, would simplify product purification and allow for catalyst recycling, reducing waste and cost. acs.orgmdpi.com
In-Depth Spectroscopic Analysis of this compound Remains Elusive
A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of detailed spectroscopic and spectrometric characterization data for the chemical compound this compound. Despite extensive searches for advanced analytical findings, specific experimental data required for a thorough examination of its molecular structure and properties are not publicly available.
The investigation sought to collate information for a detailed article focusing on the advanced spectroscopic characterization of this compound, which would have included in-depth analysis using high-resolution nuclear magnetic resonance (NMR) spectroscopy, advanced mass spectrometry (MS), and vibrational spectroscopy (Infrared and Raman). However, the necessary empirical data, such as NMR chemical shifts, correlation data from 2D NMR experiments (COSY, HSQC, HMBC, NOESY), precise mass-to-charge ratios from high-resolution mass spectrometry (HRMS), fragmentation patterns from tandem mass spectrometry (MS/MS), and characteristic vibrational frequencies from IR and Raman spectroscopy, could not be located in the public domain.
While general methodologies for the synthesis and characterization of pyrazine derivatives have been documented, including the synthesis of various 5-alkyl-3-methyl-2-phenoxypyrazines for which spectral analyses were mentioned to have been performed, the specific data for the 2-(Nonan-5-yl) analogue remains unpublished or inaccessible. This data is crucial for constructing the detailed research findings and data tables that would form the core of the requested scientific article.
Consequently, it is not possible to provide a scientifically accurate and detailed article on the "Advanced Spectroscopic and Spectrometric Characterization of this compound" as per the specified outline and content requirements due to the absence of the foundational research data. Further empirical research and publication of the findings for this specific compound are required before such an analysis can be completed.
Advanced Spectroscopic and Spectrometric Characterization of 2 Nonan 5 Yl 3 Phenoxypyrazine
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
The electronic absorption and emission spectra of a molecule provide critical insights into its electronic structure and photophysical behavior. These techniques measure the wavelengths of light absorbed and emitted by a compound, which are directly related to the energy differences between its electronic states. For 2-(Nonan-5-yl)-3-phenoxypyrazine, the core chromophore consists of the pyrazine (B50134) ring substituted with a phenoxy group. This combination is expected to result in absorption bands in the ultraviolet and possibly the visible region of the electromagnetic spectrum, arising from π-π* and n-π* electronic transitions within the aromatic system.
The position (λmax), intensity (molar absorptivity, ε), and shape of these absorption bands would be influenced by the electronic nature of the substituents and the solvent environment. Similarly, fluorescence spectroscopy, which measures the emission of light from an excited electronic state, would provide information on the compound's potential as a fluorophore, including its emission wavelength (λem) and quantum yield (Φf).
However, a thorough search of scientific databases yielded no specific experimental data for the UV-Vis absorption or fluorescence emission of this compound. Without experimental data, a data table for these properties cannot be constructed.
X-ray Crystallography for Absolute Stereochemistry
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, including the absolute stereochemistry of chiral molecules. The this compound molecule possesses a chiral center at the 5-position of the nonyl chain. Therefore, it can exist as two enantiomers, (R)-2-(nonan-5-yl)-3-phenoxypyrazine and (S)-2-(nonan-5-yl)-3-phenoxypyrazine.
A successful single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, for a non-centrosymmetric crystal structure containing a single enantiomer, anomalous dispersion effects could be used to determine its absolute configuration.
Regrettably, no crystallographic data for this compound has been deposited in the Cambridge Structural Database (CSD) or reported in the available literature. Consequently, its crystal structure and absolute stereochemistry remain undetermined.
Computational and Theoretical Studies of 2 Nonan 5 Yl 3 Phenoxypyrazine
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and associated properties.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 2-(Nonan-5-yl)-3-phenoxypyrazine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G**, can provide a detailed picture of its electronic properties. acs.org Key parameters obtained from such calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to be reactive. researchgate.net
Furthermore, DFT is used to calculate the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP for this compound would likely show negative potential (red/yellow areas) around the electronegative nitrogen atoms of the pyrazine (B50134) ring and the oxygen of the phenoxy group, indicating these are sites susceptible to electrophilic attack. The aromatic rings and the alkyl chain would exhibit regions of neutral or slightly positive potential.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Calculated at the B3LYP/6-311G* level of theory)*
| Parameter | Calculated Value |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -1.15 eV |
| HOMO-LUMO Gap (ΔE) | 5.10 eV |
| Dipole Moment | 2.85 Debye |
| Mulliken Charge on N1 | -0.48 e |
| Mulliken Charge on N4 | -0.52 e |
This interactive table provides hypothetical data based on typical values for similar heterocyclic compounds.
Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, can be employed for a more rigorous analysis of molecular orbitals. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide a detailed description of electron correlation. For this compound, ab initio calculations would be used to refine the understanding of the molecular orbitals. The HOMO would likely be localized primarily on the electron-rich phenoxy group and the pyrazine ring, while the LUMO would be distributed across the π-system of the pyrazinyl-phenyl moiety, indicating the likely sites for electronic transitions.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the nonyl side chain and the rotational freedom of the phenoxy group mean that this compound can exist in numerous conformations. Conformational analysis is used to identify the most stable, low-energy structures. By systematically rotating the dihedral angle (C-C-O-C) between the pyrazine and phenyl rings and key angles within the nonyl chain, a potential energy surface (PES) can be mapped. This map reveals the energy minima corresponding to stable conformers and the energy barriers for interconversion. The global minimum would represent the most populated conformation at thermal equilibrium. For this molecule, the most stable conformer would likely seek to minimize steric hindrance between the bulky nonyl group and the phenoxy ring.
Table 2: Hypothetical Relative Energies of Key Conformers
| Conformer | Dihedral Angle (Pyrazine-O-Phenyl) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 45° | 0.00 |
| B | 135° | 0.85 |
| C (Transition State) | 0° (eclipsed) | 3.50 |
| D (Transition State) | 90° (perpendicular) | 2.10 |
This interactive table illustrates how the relative energy changes with the rotation of the phenoxy group.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra. Using DFT, specifically with methods like Gauge-Independent Atomic Orbital (GIAO), the ¹H and ¹³C NMR chemical shifts can be calculated. acs.org The predicted shifts for this compound would show characteristic signals for the pyrazine ring protons, the phenoxy group protons, and the distinct protons along the nonyl chain. Similarly, the calculation of vibrational frequencies can predict the Infrared (IR) spectrum. rjmseer.com Key predicted peaks would include C-H stretching from the alkyl and aromatic groups, C=N and C=C stretching from the pyrazine ring, and C-O-C stretching from the ether linkage.
Table 3: Hypothetical Predicted vs. "Experimental" Spectroscopic Data
| Parameter | Predicted Value | "Experimental" Value |
| ¹H NMR (pyrazine H) | δ 8.15 ppm | δ 8.12 ppm |
| ¹H NMR (phenoxy H, ortho) | δ 7.20 ppm | δ 7.18 ppm |
| ¹³C NMR (pyrazine C-O) | δ 155.0 ppm | δ 154.8 ppm |
| IR Frequency (C-O-C stretch) | 1245 cm⁻¹ | 1242 cm⁻¹ |
This interactive table compares hypothetical computationally predicted spectroscopic values with plausible experimental measurements.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. semanticscholar.org An MD simulation of this compound, typically placed in a solvent box (e.g., water or an organic solvent) with periodic boundary conditions, can reveal its dynamic behavior. nih.govmdpi.com The simulation would track the trajectory of each atom, providing insights into the flexibility of the nonyl chain, the rotational dynamics of the phenoxy group, and the interactions with surrounding solvent molecules. Analysis of the root-mean-square deviation (RMSD) would indicate the stability of the molecule's conformation over the simulation time, while analysis of radial distribution functions would describe the solvation shell structure. frontiersin.org
Table 4: Hypothetical Molecular Dynamics Simulation Parameters
| Parameter | Value |
| Force Field | CHARMM36 |
| Solvent | TIP3P Water |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
| Average RMSD (backbone) | 1.8 Å |
This interactive table outlines typical parameters for setting up an MD simulation.
Theoretical Mechanistic Insights into Reactions Involving this compound
Computational chemistry is invaluable for elucidating reaction mechanisms. youtube.com For this compound, a hypothetical reaction, such as an electrophilic aromatic substitution on the phenoxy ring or a nucleophilic addition to the pyrazine ring, could be investigated. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction pathway can be constructed. For example, modeling the nitration of the phenoxy ring would involve locating the transition state for the attack of the nitronium ion (NO₂⁺) at the ortho, meta, and para positions. The calculated activation energies would predict the most likely site of reaction, which is expected to be the para position due to steric hindrance from the pyrazine moiety at the ortho positions.
Reactivity and Mechanistic Investigations of 2 Nonan 5 Yl 3 Phenoxypyrazine
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Ring
The pyrazine ring, being an electron-deficient heteroaromatic system, exhibits a distinct reactivity pattern towards aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS):
The inherent electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring deactivates it towards electrophilic attack. fiveable.memasterorganicchemistry.comlibretexts.orguci.edu Compared to benzene, electrophilic substitution on pyrazine requires more forcing conditions and generally proceeds with lower yields. youtube.com The presence of the electron-donating phenoxy group at the C-3 position and the alkyl nonan-5-yl group at the C-2 position can somewhat mitigate this deactivation, directing incoming electrophiles to specific positions. The phenoxy group, through resonance, can increase the electron density at the ortho and para positions relative to its point of attachment. However, in the context of the pyrazine ring, the directing effects are influenced by the strong deactivating effect of the ring nitrogens.
Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are challenging for pyrazine itself and are expected to be similarly difficult for 2-(Nonan-5-yl)-3-phenoxypyrazine. fiveable.melibretexts.org When such reactions are forced, substitution is anticipated to occur at the C-5 or C-6 positions, which are meta to the deactivating nitrogen atoms and activated by the phenoxy and alkyl groups.
Hypothetical Product Distribution in Electrophilic Nitration:
| Product | Predicted Yield (%) |
| 2-(Nonan-5-yl)-3-phenoxy-5-nitropyrazine | 15 |
| 2-(Nonan-5-yl)-3-phenoxy-6-nitropyrazine | 5 |
| Unreacted Starting Material & Decomposition | 80 |
Nucleophilic Aromatic Substitution (NAS):
Conversely, the electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present. govtpgcdatia.ac.indalalinstitute.commasterorganicchemistry.comresearchgate.net While this compound itself does not possess a typical leaving group on the pyrazine ring, its chlorinated or otherwise activated derivatives would readily undergo NAS. For instance, if a chloro group were introduced at the C-5 or C-6 position, it could be readily displaced by a variety of nucleophiles.
The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate stabilized by the electron-withdrawing nitrogen atoms. govtpgcdatia.ac.inmasterorganicchemistry.com The rate of reaction is significantly enhanced by the presence of electron-withdrawing groups on the ring. dalalinstitute.com
Reactivity of the Phenoxy Moiety and Nonan-5-yl Side Chain
The phenoxy group can undergo reactions typical of aryl ethers. The ether linkage is generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI. The phenyl ring of the phenoxy group is activated towards electrophilic substitution at the ortho and para positions due to the electron-donating nature of the ether oxygen. However, steric hindrance from the pyrazine ring might influence the regioselectivity of such reactions.
The nonan-5-yl side chain , being a saturated alkyl group, is relatively inert. Its primary reactivity would involve free-radical substitution at the carbon atoms under UV light or in the presence of radical initiators. The secondary carbons (positions 4, 6, 7, and 8 of the nonyl chain) would be more susceptible to radical attack than the primary carbons.
Oxidation and Reduction Pathways of the Compound
The pyrazine nucleus is susceptible to both oxidation and reduction.
Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. researchgate.net The reaction with peroxy acids or other oxidizing agents can lead to the formation of mono-N-oxides or di-N-oxides. Kinetic studies on the N-oxidation of substituted pyrazines have shown that electron-donating groups on the pyrazine ring facilitate the reaction. researchgate.net Therefore, the phenoxy and nonan-5-yl groups in this compound are expected to promote N-oxidation.
Reduction: The pyrazine ring can be reduced under various conditions. Catalytic hydrogenation can lead to the formation of dihydropyrazine (B8608421), tetrahydropyrazine (B3061110) (piperazine), or fully saturated piperazine (B1678402) derivatives. doi.orgresearchgate.net The specific product depends on the catalyst, pressure, and temperature used. Electrochemical reduction of pyrazines is also a known process, often leading to dihydropyrazine derivatives. researchgate.net
Metal-Catalyzed Transformations Involving this compound
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heteroaromatic compounds. eie.grwiley.comnih.govresearchgate.netrsc.org While this compound itself is not primed for direct cross-coupling, its halogenated derivatives would be excellent substrates for reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. eie.grresearchgate.net
For example, a bromo or chloro derivative at the C-5 or C-6 position could be coupled with a variety of partners to introduce new carbon-carbon or carbon-heteroatom bonds. These reactions typically proceed via an oxidative addition, transmetalation, and reductive elimination cycle.
Hypothetical Suzuki Coupling of 5-Bromo-2-(nonan-5-yl)-3-phenoxypyrazine:
| Coupling Partner (R-B(OH)₂) | Catalyst | Base | Solvent | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-(Nonan-5-yl)-3-phenoxy-5-phenylpyrazine |
| Methylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(Nonan-5-yl)-5-methyl-3-phenoxypyrazine |
| Vinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF | 2-(Nonan-5-yl)-3-phenoxy-5-vinylpyrazine |
Detailed Kinetic and Isotopic Studies for Mechanistic Elucidation
To gain a deeper understanding of the reaction mechanisms involving this compound, kinetic and isotopic labeling studies would be invaluable.
Kinetic Studies: By monitoring the reaction rates as a function of reactant concentrations, temperature, and catalyst loading, the order of the reaction with respect to each component can be determined. researchgate.net This information helps in formulating a rate law, which is a cornerstone of mechanistic investigation. For instance, in a hypothetical nucleophilic aromatic substitution reaction on a chlorinated derivative, a second-order rate law (first order in both the pyrazine derivative and the nucleophile) would support a bimolecular mechanism. Activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be derived from temperature-dependent kinetic data (Arrhenius and Eyring plots), providing further insights into the transition state. researchgate.net
Isotopic Studies: Isotopic labeling is a powerful tool for tracing the fate of atoms during a reaction. acs.orgnih.govnih.govacs.org For example, to confirm the mechanism of a nucleophilic aromatic substitution, one could synthesize the substrate with a ¹³C-labeled carbon at the position of substitution. Following the reaction with a nucleophile, the position of the ¹³C label in the product would definitively confirm an ipso-substitution mechanism. Similarly, deuterium (B1214612) labeling can be used to probe for kinetic isotope effects, which can help in identifying the rate-determining step of a reaction. For instance, the absence of a primary kinetic isotope effect when a C-H bond is broken in a proposed fast step would support that this step is not rate-determining.
Structure Activity Relationship Sar Studies of 2 Nonan 5 Yl 3 Phenoxypyrazine and Its Analogs
Rational Design of Structural Modifications and Derivatives
Modifications of the Pyrazine (B50134) Ring: The pyrazine ring is a critical pharmacophore in many biologically active compounds. tandfonline.commdpi.com Its nitrogen atoms can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability. Derivatives can be designed by introducing various substituents onto the pyrazine ring to alter its electronic properties. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the ring's reactivity and interaction with biological targets.
Alterations to the Alkyl Chain: The nonan-5-yl group is a bulky, lipophilic substituent. Its size, shape, and lipophilicity can significantly impact the compound's ability to cross cell membranes and fit into the binding pocket of a target protein. Derivatives with altered alkyl chains, such as varying the length, branching, or introducing unsaturation, can be synthesized to explore the optimal lipophilicity and steric bulk for activity.
Substitutions on the Phenoxy Group: The phenoxy group offers a wide scope for modification. Substituents can be introduced onto the phenyl ring to modulate electronic and steric properties. For example, the addition of halogen atoms or methoxy (B1213986) groups can alter the electronic distribution and conformational preferences of the phenoxy ring, potentially leading to enhanced binding affinity with a target. nih.gov
A series of novel 2-(phenoxyaryl)-3-urea derivatives were designed and synthesized to explore their potential as P2Y1 receptor antagonists. nih.gov This approach highlights a common strategy in rational drug design where a known active scaffold is modified to improve its biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For 2-(nonan-5-yl)-3-phenoxypyrazine and its analogs, QSAR models can be developed to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.
The development of a QSAR model involves several key steps:
Data Set Selection: A diverse set of analogs of this compound with experimentally determined biological activities is required.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each molecule in the dataset.
Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are used to build a model that correlates the descriptors with the biological activity. semanticscholar.org
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.commdpi.com
For example, a 2D-QSAR model was developed for a series of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives to predict their IC50 values against osteosarcoma. nih.gov This study employed a heuristic method and gene expression programming to construct both linear and non-linear models, demonstrating the utility of QSAR in predicting compound activity. nih.gov Similarly, 2D and 3D-QSAR models have been successfully applied to various classes of compounds, including those with anti-breast cancer activity and topoisomerase I inhibitors. mdpi.commdpi.com
Impact of Substituent Electronic and Steric Effects on Reactivity Profiles
The electronic and steric effects of substituents play a crucial role in determining the reactivity and biological activity of organic molecules. wikipedia.orgnumberanalytics.com In the context of this compound and its analogs, these effects can influence everything from the molecule's conformation to its interaction with a biological target.
Electronic Effects: The electronic properties of substituents on the pyrazine and phenoxy rings can significantly alter the electron distribution within the molecule. Electron-withdrawing groups can decrease the electron density of the aromatic rings, making them more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect. These changes can impact the strength of interactions, such as pi-pi stacking or hydrogen bonding, with a target receptor. The Hammett equation is a classic tool used to quantify the electronic effects of substituents on the reactivity of aromatic compounds. numberanalytics.com
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry is a critical factor in the biological activity of chiral molecules. The nonan-5-yl group in this compound contains a chiral center, meaning the compound can exist as a pair of enantiomers. These enantiomers, while having the same chemical formula and connectivity, can have different three-dimensional arrangements of their atoms and may interact differently with chiral biological targets like enzymes and receptors.
It is well-established in pharmacology and agrochemistry that different enantiomers of a chiral compound can exhibit significantly different biological activities, with one enantiomer often being much more potent than the other. In some cases, one enantiomer may be active while the other is inactive or even has undesirable off-target effects.
Therefore, SAR studies of this compound must consider the stereochemistry of the molecule. This involves the synthesis and biological evaluation of the individual enantiomers to determine if the observed activity is stereospecific. For example, studies on novel phenylpyrazole insecticides showed that while the two pairs of enantiomers tested did not show a distinctive difference in activity, this is not always the case and must be investigated. nih.gov
Exploration of Molecular Interactions through SAR
SAR studies provide valuable insights into the molecular interactions between a ligand and its biological target. By systematically modifying the structure of this compound and observing the corresponding changes in activity, it is possible to infer the nature of the binding site and the key interactions that govern binding affinity.
For instance, if introducing a hydrogen bond donor at a specific position on the phenoxy ring leads to a significant increase in activity, it can be hypothesized that the binding site contains a complementary hydrogen bond acceptor. Similarly, exploring the effects of varying the size and lipophilicity of the alkyl chain can help to map the dimensions and hydrophobic character of the binding pocket.
Molecular docking simulations can be used in conjunction with SAR data to visualize and explore these interactions at an atomic level. nih.gov By docking the active analogs into a homology model or a crystal structure of the target protein, researchers can gain a deeper understanding of the binding mode and the specific amino acid residues involved in the interaction. This information is invaluable for the rational design of new, more potent derivatives.
Synthesis and Characterization of Derivatives and Analogs of 2 Nonan 5 Yl 3 Phenoxypyrazine
Systematic Derivatization Strategies of the Pyrazine (B50134) Core
The pyrazine ring serves as a versatile scaffold amenable to various synthetic modifications. Systematic derivatization is key to exploring the chemical space around the lead compound and understanding the impact of substituents on biological activity.
Transition metal-catalyzed cross-coupling reactions are powerful tools for functionalizing the pyrazine core. rsc.org Halogenated pyrazine intermediates, typically prepared from pyrazinones, are common precursors for these reactions. rsc.orgrsc.org For instance, chloropyrazines can undergo Suzuki coupling with a wide range of boronic acids to introduce aryl and heteroaryl substituents. rsc.org The Stille coupling, utilizing organotin reagents, and the Heck reaction, for the introduction of alkenyl groups, further expand the diversity of accessible derivatives. rsc.org
Direct C-H activation is an increasingly popular strategy for pyrazine functionalization, offering a more atom-economical approach by avoiding the pre-functionalization step of halogenation. While challenging due to the electron-deficient nature of the pyrazine ring, methods are being developed to achieve regioselective C-H arylation and alkylation.
Furthermore, lithiation of the pyrazine core, followed by quenching with various electrophiles, provides another avenue for introducing a wide array of functional groups. rsc.org The regioselectivity of lithiation can often be directed by existing substituents on the pyrazine ring.
A summary of common derivatization strategies for the pyrazine core is presented in Table 1.
Table 1: Common Derivatization Strategies for the Pyrazine Core
| Reaction Type | Reagents/Catalysts | Introduced Substituents | Reference |
| Suzuki Coupling | Pd catalyst, boronic acids | Aryl, heteroaryl | rsc.org |
| Stille Coupling | Pd catalyst, organotin reagents | Aryl, acyl, vinyl | rsc.org |
| Heck Reaction | Pd catalyst, alkenes | Alkenyl | rsc.org |
| Lithiation | Organolithium reagents, electrophiles | Various functional groups | rsc.org |
Synthesis of Analogs with Modifications on the Nonan-5-yl Side Chain
Modification of the nonan-5-yl side chain is critical for probing the impact of lipophilicity and steric bulk on target engagement. Analogs with varying alkyl chain lengths and branching patterns can be synthesized to fine-tune these properties.
One common approach involves the coupling of a functionalized pyrazine core with different alkyl Grignard or organolithium reagents. For example, a 2-chloropyrazine (B57796) derivative can react with a variety of alkyl Grignard reagents to install different alkyl side chains.
Alternatively, the side chain can be built up in a stepwise manner. For instance, an aldehyde or ketone on the pyrazine ring can serve as a handle for Wittig reactions or reductive aminations to introduce diverse alkyl and functionalized alkyl groups. Structure-activity relationship studies on similar heterocyclic compounds have shown that the length and branching of alkyl chains can significantly influence biological activity. mdpi.com For example, in a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, variations in the alkylamino chain length led to notable differences in antimycobacterial activity. mdpi.com
The synthesis of a representative set of analogs with modified side chains is outlined in Table 2.
Table 2: Synthesis of 2-Alkyl-3-phenoxypyrazine Analogs
| Target Analog | Synthetic Approach | Key Reagents |
| 2-(Heptan-4-yl)-3-phenoxypyrazine | Grignard reaction with 2-chloro-3-phenoxypyrazine (B2865549) | Heptan-4-ylmagnesium bromide |
| 2-(Cyclohexylmethyl)-3-phenoxypyrazine | Suzuki coupling | 2-Chloro-3-phenoxypyrazine, (cyclohexylmethyl)boronic acid |
| 2-(1-Methoxypropan-2-yl)-3-phenoxypyrazine | Wittig reaction on 2-formyl-3-phenoxypyrazine | (1-Methoxyprop-2-yl)triphenylphosphonium bromide |
Introduction of Diverse Functional Groups on the Phenoxy Moiety
The phenoxy moiety offers a prime site for introducing a wide range of functional groups to modulate electronic properties, solubility, and potential hydrogen bonding interactions. The terminal phenoxy group is considered a privileged scaffold in medicinal chemistry due to its frequent appearance in bioactive compounds. mdpi.com
Substituted phenols can be readily coupled with a 2-halopyrazine core, often via a nucleophilic aromatic substitution (SNAr) reaction. This allows for the straightforward introduction of phenols bearing electron-donating or electron-withdrawing groups, as well as substituents that can act as hydrogen bond donors or acceptors. For example, a series of 3-phenoxypyrazine-2-carboxamide derivatives were synthesized by reacting methyl 3-chloropyrazine-2-carboxylate with various substituted phenols in the presence of a base. nih.gov
Table 3 provides examples of functionalized phenoxy analogs and the synthetic methods for their preparation.
Table 3: Synthesis of Functionalized 3-Phenoxypyrazine Analogs
| Target Analog | Synthetic Approach | Substituted Phenol (B47542) | Reference |
| 2-(Nonan-5-yl)-3-(4-fluorophenoxy)pyrazine | Nucleophilic aromatic substitution | 4-Fluorophenol | nih.gov |
| 2-(Nonan-5-yl)-3-(4-methoxyphenoxy)pyrazine | Nucleophilic aromatic substitution | 4-Methoxyphenol | nih.gov |
| 4-((2-(Nonan-5-yl)pyrazin-3-yl)oxy)aniline | Nucleophilic aromatic substitution followed by reduction | 4-Nitrophenol |
High-Throughput Synthesis and Screening of Derivative Libraries
To efficiently explore the vast chemical space around 2-(Nonan-5-yl)-3-phenoxypyrazine, high-throughput synthesis (HTS) and parallel synthesis techniques are invaluable. These approaches enable the rapid generation of large libraries of related compounds for subsequent biological screening. rug.nl
Multicomponent reactions (MCRs) are particularly well-suited for HTS as they can generate complex molecules in a single step from simple starting materials. rug.nl For example, the Groebke-Blackburn-Bienaymé three-component reaction has been utilized to synthesize libraries of imidazo[1,2-a]pyrazines. rug.nl Solution-phase parallel synthesis, often aided by automated liquid handlers, allows for the systematic variation of building blocks to create focused libraries. For instance, a library of pyrazolo[3,4-d]dihydropyrimidines was generated through the condensation of various 5-hetarylaminopyrazoles with a selection of carbonyl compounds. acs.orgscispace.com
These high-throughput methods are often coupled with automated purification and characterization techniques to streamline the entire workflow from synthesis to screening.
Characterization of Novel Pyrazine Scaffolds and their Structural Properties
The unambiguous characterization of newly synthesized pyrazine derivatives is essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure, providing information on the connectivity of atoms and the chemical environment of different functional groups. doaj.orgrsc.org Mass spectrometry (MS) is used to determine the molecular weight of the compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS). doaj.orgrsc.org
For crystalline compounds, single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. acs.org This technique is invaluable for understanding the conformational preferences of the molecule.
Computational modeling, including Density Functional Theory (DFT), can be used to complement experimental data by providing insights into the electronic structure, molecular orbitals, and potential energy surfaces of the novel pyrazine scaffolds. acs.org
Table 4 presents a hypothetical characterization data set for a novel pyrazine derivative.
Table 4: Characterization Data for a Hypothetical Derivative: 2-(Nonan-5-yl)-3-(4-chlorophenoxy)pyrazine
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.05 (d, J = 2.5 Hz, 1H), 7.98 (d, J = 2.5 Hz, 1H), 7.35 (d, J = 8.8 Hz, 2H), 7.05 (d, J = 8.8 Hz, 2H), 3.10 (p, J = 7.2 Hz, 1H), 1.70-1.55 (m, 4H), 1.35-1.15 (m, 8H), 0.88 (t, J = 7.0 Hz, 6H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 155.2, 152.8, 142.1, 139.5, 130.1, 129.8, 121.5, 45.3, 35.8, 29.4, 23.1, 14.2 |
| HRMS (ESI) | m/z calculated for C₂₀H₂₆ClN₂O [M+H]⁺: 345.1728, found: 345.1731 |
Advanced Applications and Functional Materials Research Involving 2 Nonan 5 Yl 3 Phenoxypyrazine
Investigation in Organic Electronics (e.g., OLEDs, OFETs)
The field of organic electronics leverages the tunable properties of carbon-based molecules for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). beilstein-journals.org The performance of these devices is fundamentally linked to the charge transport and photophysical characteristics of the organic materials used. beilstein-journals.org While direct research on 2-(Nonan-5-yl)-3-phenoxypyrazine is nascent, studies on related phenoxypyrazine and pyrazine (B50134) derivatives provide a framework for understanding its potential.
Effective charge transport is critical for the efficiency of organic electronic devices. beilstein-journals.org This property is heavily influenced by molecular structure, which dictates intermolecular interactions and molecular packing in the solid state. nih.gov Large, fused aromatic systems are often employed to enhance intermolecular π–π stacking, which facilitates the movement of charge carriers. beilstein-journals.org
| Structural Feature | Potential Influence on Charge Transport | Relevant Analogue Studies |
| Pyrazine Core | Potential for n-type transport due to electron-deficient nature. | Perylene diimide (PDI) derivatives are well-known n-type materials. beilstein-journals.org |
| Nonan-5-yl Group | May enhance solubility but could disrupt π-π stacking, potentially lowering mobility. | Side-chain engineering is critical for OFET performance. beilstein-journals.org |
| Phenoxy Group | Can participate in π-stacking, potentially aiding charge transport. | Incorporation of polyazine frameworks can enhance charge transport. vulcanchem.com |
The photophysical properties of a molecule, such as its absorption and emission of light, are central to applications like OLEDs. nih.gov These properties are determined by the molecule's electronic structure and can be tuned by modifying its constituent parts. nih.gov The pyrazine ring in conjunction with the phenoxy group forms a donor-acceptor type structure, which can lead to intramolecular charge transfer (ICT) upon photoexcitation. nih.gov This ICT character is often associated with desirable photophysical phenomena, including large Stokes shifts and solvatochromism (color changes in different solvents). nih.gov
For this compound, the combination of the electron-accepting pyrazine and the electron-donating phenoxy group could result in emissions in the visible spectrum. The nonyl group, while not directly participating in the electronic transitions, can affect the solid-state photophysics by influencing molecular aggregation. Aggregation can sometimes lead to quenching of fluorescence, but in certain systems, it can induce aggregation-induced emission (AIE), a highly desirable property for OLEDs. nih.gov Studies on other pyrazine derivatives have shown that their fluorescence properties are highly dependent on substituents and the surrounding environment. researchgate.net
| Property | Expected Behavior for this compound | Supporting Evidence from Analogues |
| Absorption | Likely UV-Vis absorption due to π-π* and ICT transitions. | Phenylmethylene pyridineacetonitrile derivatives show ICT absorption bands. nih.gov |
| Emission | Potential for fluorescence with solvatochromic properties. | Benzothiadiazole (BTD) derivatives exhibit high photostability and large Stokes shifts. nih.gov |
| Quantum Yield | Dependent on the balance between radiative and non-radiative decay pathways. | Can be influenced by solvent and aggregation state. researchgate.net |
| Aggregation Effects | The nonyl group may lead to aggregation-induced emission (AIE) or quenching. | Propeller-like triphenylamine (B166846) (TPA) moieties are used to prevent π-π stacking and control aggregation. nih.gov |
Role as a Ligand in Coordination Chemistry and Catalysis
In coordination chemistry, ligands are molecules or ions that bind to a central metal atom to form a coordination complex. wikipedia.org The electronic properties and geometry of the ligand are crucial in determining the structure and reactivity of the resulting complex. Pyrazine and its derivatives are well-known ligands. Due to the arrangement of its two nitrogen atoms on opposite sides of the ring, pyrazine is typically a monodentate ligand that acts as a bridge between two metal centers, rather than chelating to a single metal. reddit.com
This compound possesses two nitrogen atoms within its pyrazine ring, making it a potential ligand for a variety of metal ions. nih.gov The electronic properties of the pyrazine nitrogen atoms are modified by the attached nonan-5-yl and phenoxy groups, which in turn would influence the stability and properties of the resulting metal complexes. The bulky nature of these substituents could also direct the assembly of specific coordination architectures. tandfonline.com Metal complexes derived from pyrazine-based ligands have been investigated for various catalytic applications. beilstein-journals.org For example, N-heterocyclic carbene-copper(I) complexes have proven to be efficient catalysts in reactions like hydrosilylation and cycloadditions. beilstein-journals.org By analogy, coordination complexes of this compound could potentially be explored as catalysts, where the metal center acts as the active site and the ligand framework modulates its reactivity. nih.gov
Potential in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-ordered structures through self-assembly. chimia.ch Pyrazine-containing molecules have been used to construct complex supramolecular assemblies, such as metallo-cages and hydrogen-bonded networks. tandfonline.commdpi.com
The structure of this compound is well-suited for supramolecular chemistry. The phenoxy group can participate in π–π stacking interactions, while the nitrogen atoms of the pyrazine ring can form hydrogen bonds with suitable donor molecules. The nonyl group, through van der Waals forces, can play a significant role in the organization of these molecules in the solid state or in solution, potentially leading to the formation of liquid crystalline phases or other ordered assemblies. The interplay of these different non-covalent interactions could be exploited to design novel materials with specific topologies and functions. chimia.ch For example, research on other pyrazine derivatives has shown that steric and electronic effects of substituents largely determine the supramolecular topology. chimia.ch
Exploration as a Building Block in Polymer Science
In polymer science, monomers are the fundamental building blocks that are linked together to form long polymer chains. The properties of the resulting polymer are directly derived from the structure of the monomer. The incorporation of specific functional units, like this compound, into a polymer backbone can impart unique electronic, optical, or thermal properties to the material. nih.gov
If appropriately functionalized to be polymerizable (e.g., by introducing vinyl or other reactive groups), this compound could serve as a monomer. The pyrazine unit would introduce a heteroaromatic, electron-deficient segment into the polymer chain, which could be beneficial for applications in organic electronics. vulcanchem.com The phenoxy and nonyl side chains would influence the polymer's solubility, processability, and morphology. nih.gov For instance, the long nonyl chain could enhance solubility in common organic solvents, making it easier to process the polymer into thin films for electronic devices. The development of polymers from pyrazine-based monomers is an active area of research, aiming to create materials with tailored properties for specific applications. trdizin.gov.tr
Sensory Applications and Chemo-sensing Platforms
Chemosensors are molecules designed to signal the presence of specific chemical species (analytes) through a detectable change, such as a change in color or fluorescence. uchile.cl The design of a chemosensor often involves a receptor unit that selectively binds to the analyte and a signaling unit that transduces this binding event into an observable output.
The this compound molecule has features that could be exploited for chemosensing. The nitrogen atoms of the pyrazine ring are basic and could act as binding sites for acidic analytes like protons (H+). uchile.cl The phenoxy group could also be a site for interaction. Binding of an analyte would perturb the electronic structure of the molecule, potentially leading to a change in its photophysical properties (e.g., a shift in its fluorescence emission). This mechanism forms the basis for many fluorescent chemosensors. While this specific molecule has not been reported as a chemosensor, related pyrazine derivatives have been investigated for their sensory capabilities. researchgate.net For example, 2-methoxy-3-isobutylpyrazine is known for its extremely potent odor, highlighting the strong interactions pyrazines can have with biological receptors. researchgate.net
Challenges, Limitations, and Future Research Directions
Synthetic Bottlenecks and Strategies for Overcoming Them
The synthesis of 2-(nonan-5-yl)-3-phenoxypyrazine is anticipated to present several challenges, primarily concerning the regioselective introduction of two distinct, sterically demanding substituents onto the pyrazine (B50134) core.
Key Synthetic Challenges:
Regioselectivity: A primary obstacle is achieving the desired 2,3-substitution pattern without the formation of other isomers. Many classical pyrazine syntheses, such as the condensation of α-dicarbonyl compounds with 1,2-diamines, can yield mixtures of products when using unsymmetrical starting materials. thieme-connect.com A regioselective method is crucial. thieme-connect.comthieme-connect.com
Steric Hindrance: The nonan-5-yl group is a bulky alkyl substituent. Its introduction onto the pyrazine ring, especially adjacent to another substituent, could be sterically hindered, leading to low reaction yields or requiring harsh reaction conditions.
Sequential Functionalization: A likely synthetic strategy would involve a stepwise introduction of the substituents. This requires a robust, multi-step sequence where a halogenated pyrazine intermediate is functionalized. For instance, a 2-chloro-3-phenoxypyrazine (B2865549) could be a key intermediate. However, the subsequent coupling of the bulky nonan-5-yl group could be challenging.
Cross-Coupling Conditions: The introduction of the phenoxy group would likely be accomplished via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction, such as an Ullmann condensation or a Buchwald-Hartwig amination. researchgate.netwikipedia.orgrug.nl Traditional Ullmann conditions often require high temperatures, which can be a limitation. wikipedia.orgnih.gov Modern Buchwald-Hartwig reactions, while milder, can be sensitive to substrate and ligand choice, and side reactions are possible. rug.nlrsc.orgnih.gov
Strategies for Overcoming Bottlenecks:
Directed Metalation: A powerful strategy for achieving regioselectivity is directed ortho-metalation. Starting with a suitable pyrazine, like chloropyrazine, it can be regioselectively metalated (e.g., with lithium amides) to create a nucleophilic site at a specific position. thieme-connect.com This lithiated intermediate can then react with an electrophile to introduce the first substituent.
Modern Cross-Coupling Protocols: To introduce the phenoxy group, ligand-supported copper-catalyzed Ullmann-type reactions can be employed under much milder conditions than the classical methods. mdpi.com Alternatively, palladium-catalyzed Buchwald-Hartwig C-O coupling offers another efficient, though potentially costly, route.
Grignard Reagent Addition: For introducing the alkyl group, the addition of a Grignard reagent (e.g., nonan-5-ylmagnesium bromide) to an activated pyrazine species, such as an N-acylpyrazinium salt, could be a viable method for forming the C-C bond. beilstein-journals.org
High-Throughput Experimentation (HTE): To optimize difficult coupling steps, HTE can be used to rapidly screen a wide array of catalysts, ligands, bases, and solvents to identify optimal reaction conditions, saving time and resources. purdue.edu
Methodological Advancements in Characterization and Computational Studies
Given the novelty of this compound, its thorough characterization is paramount. A combination of advanced spectroscopic and computational methods will be essential to confirm its structure and understand its properties.
Advanced Characterization Techniques:
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments will be crucial for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the nonan-5-yl and phenoxy groups to the pyrazine ring.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be needed to confirm the exact molecular formula. Tandem MS (MS/MS) experiments can help elucidate fragmentation patterns, providing further structural confirmation.
Crystallography: Single-crystal X-ray diffraction would provide the definitive, unambiguous 3D structure of the molecule, assuming a suitable crystal can be grown. This would confirm the substitution pattern and reveal details about bond lengths, angles, and intermolecular interactions in the solid state.
Computational Studies:
Density Functional Theory (DFT): In the absence of experimental data, DFT calculations can predict key properties. These calculations can provide insights into the molecule's geometry, electronic structure (HOMO/LUMO energy levels), and spectroscopic characteristics (e.g., predicted NMR chemical shifts and IR frequencies). metu.edu.tr
Conformational Analysis: The nonan-5-yl group has significant conformational flexibility. Computational methods can be used to explore the potential low-energy conformations of the molecule and understand how this flexibility might influence its physical properties and interactions.
Mechanism and Reactivity Studies: DFT can be used to model potential synthetic pathways, evaluate reaction barriers, and explain observed regioselectivity, thereby guiding synthetic efforts. metu.edu.tr
A hypothetical table of predicted ¹³C NMR shifts for the core structure is presented below, based on general values for substituted pyrazines.
| Atom | Predicted ¹³C NMR Shift (ppm) |
| Pyrazine C-2 | 158-162 |
| Pyrazine C-3 | 150-154 |
| Pyrazine C-5 | 135-139 |
| Pyrazine C-6 | 132-136 |
| Phenoxy C-1' (ipso) | 150-155 |
| Nonyl C-5 (ipso) | 38-42 |
This table is for illustrative purposes and contains hypothetical data.
Emerging Research Frontiers in Pyrazine Chemistry
The pyrazine scaffold is a key component in many functional molecules. Research into this compound could tap into several emerging fields.
Materials Science: Pyrazine derivatives are being investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-deficient nature of the pyrazine ring, combined with the electronic properties of the phenoxy group, could lead to interesting charge-transport or luminescent properties.
Medicinal Chemistry: The pyrazine ring is a "privileged scaffold" found in numerous biologically active compounds and pharmaceuticals. beilstein-journals.org While this article excludes safety profiles, a key research frontier is the synthesis of novel pyrazine libraries for screening against various biological targets, such as kinases or G-protein coupled receptors.
Agrochemicals: Substituted pyrazines have been successfully developed as herbicides and pesticides. tandfonline.comresearchgate.net The unique combination of a bulky lipophilic alkyl group and a phenoxy moiety in the target molecule could be explored for potential herbicidal or insecticidal activity. tandfonline.com
Flavor and Fragrance: Alkyl- and alkoxy-pyrazines are potent aroma compounds, often associated with roasted or nutty scents. dur.ac.ukd-nb.info While the large nonan-5-yl group may preclude typical flavor profiles, its influence on the molecule's organoleptic properties could be an area of sensory science research.
Interdisciplinary Approaches to Unraveling Novel Properties
The full potential of this compound can only be realized through collaborative, interdisciplinary research.
Synthesis and Computational Chemistry: A tight feedback loop between synthetic chemists and computational chemists can accelerate the development of efficient synthetic routes. metu.edu.tr Computational predictions can guide experimental work, and experimental results can validate and refine computational models.
Chemistry and Materials Science: Once synthesized, collaboration with materials scientists is essential to fabricate and test devices (e.g., OLEDs, sensors). This would involve characterizing the molecule's photophysical properties (absorption, emission, quantum yield) and evaluating its performance in a solid-state or thin-film format.
Chemistry and Biology/Pharmacology: To explore potential bioactivity, organic chemists would need to partner with biologists to perform high-throughput screening of the compound against various cellular targets or whole organisms. This collaboration is fundamental to modern drug and agrochemical discovery.
Chemical Engineering: For any pyrazine derivative with promising applications, collaboration with chemical engineers would be vital to develop scalable, safe, and cost-effective production processes, moving beyond laboratory-scale synthesis. dur.ac.uk
Prospective Areas for Expanded Academic Inquiry and Exploration
The study of this compound serves as a starting point for broader academic investigations into this class of compounds.
Structure-Property Relationship (SPR) Studies: A systematic investigation could be undertaken by synthesizing a library of analogues. This would involve:
Varying the length and branching of the alkyl chain (e.g., replacing nonan-5-yl with other alkyl groups).
Introducing substituents on the phenoxy ring (e.g., electron-donating or electron-withdrawing groups).
Studying how these structural modifications influence the compound's physical, electronic, and biological properties.
Exploration of Supramolecular Chemistry: The combination of a rigid aromatic core and a flexible, bulky alkyl chain could lead to interesting self-assembly properties or the formation of liquid crystals. Investigations into its behavior in different solvents and at various temperatures could reveal novel supramolecular structures.
Development of Novel Synthetic Methodologies: The challenges associated with synthesizing this specific molecule could spur the development of new, more efficient, and regioselective methods for the functionalization of pyrazine rings, which would be broadly beneficial to the field of heterocyclic chemistry. nih.gov
Use as a Synthetic Intermediate: The pyrazine ring can be a precursor to other heterocyclic systems. Research could explore the reactivity of this compound itself, using it as a building block for the synthesis of more complex, fused heterocyclic structures. mdpi.com
Q & A
Q. What are the common synthetic routes for preparing 2-(Nonan-5-yl)-3-phenoxypyrazine, and what key reaction conditions should be considered?
The synthesis of pyrazine derivatives typically involves nucleophilic substitution or coupling reactions. For this compound, a plausible route includes:
- Step 1 : Start with a pyrazine core (e.g., 3-hydroxypyrazine) and introduce the nonan-5-yl group via alkylation or Grignard reactions. Phosphorus oxychloride (POCl₃) can activate hydroxyl groups for substitution .
- Step 2 : Introduce the phenoxy group via Ullmann coupling or nucleophilic aromatic substitution (SNAr), using copper catalysts or base-mediated conditions .
- Key Conditions :
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and alkyl/aryl group integration. For example, phenoxy protons typically resonate at δ 6.5–7.5 ppm .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for branched nonan-5-yl chains .
- IR Spectroscopy : Identify C-O (phenoxy) and C-N (pyrazine) stretches (~1250 cm⁻¹ and ~1600 cm⁻¹, respectively) .
- Cross-Validation : Compare data with NIST Standard Reference Database for pyrazine analogs .
Advanced Research Questions
Q. How can researchers address challenges related to regioselectivity during the introduction of the nonan-5-yl and phenoxy groups in pyrazine derivatives?
- Directing Groups : Use electron-withdrawing groups (e.g., nitro) to direct substitution to specific pyrazine positions, followed by reduction .
- Protection/Deprotection : Temporarily protect reactive sites (e.g., using tert-butyldimethylsilyl groups) to ensure selective functionalization .
- Computational Modeling : Employ density functional theory (DFT) to predict reactive sites based on electron density maps .
Q. What strategies are recommended for resolving contradictory spectral data (e.g., NMR vs. computational predictions) in the structural elucidation of this compound?
- Multi-Technique Validation : Combine NMR, X-ray crystallography (if crystals are obtainable), and HPLC-MS to cross-check assignments .
- Solvent Effects : Re-run NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess shifts caused by hydrogen bonding .
- Reference Standards : Compare with spectral data from authoritative databases like NIST or PubChem for analogous compounds .
Q. What computational chemistry approaches are suitable for predicting the reactivity and electronic properties of this compound?
- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in biological membranes .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, leveraging crystallographic data from related pyrazine-protein complexes .
Q. How can researchers optimize reaction yields when synthesizing this compound under scaled-up conditions?
- DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions .
- Byproduct Analysis : Use LC-MS to track side products (e.g., di-substituted pyrazines) and adjust stoichiometry to minimize their formation .
- Microwave-Assisted Synthesis : Reduce reaction times and improve homogeneity in large-scale reactions .
Q. What in vitro assays are appropriate for preliminary evaluation of the biological activity of this compound?
- Enzyme Inhibition : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™) .
- Cytotoxicity : Use MTT or resazurin assays on cell lines (e.g., HEK293 or HeLa) to assess viability .
- Target Identification : Employ affinity chromatography or thermal shift assays (TSA) to identify binding partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
